8-(2,5-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
Properties
IUPAC Name |
8-(2,5-dimethylphenyl)sulfonyl-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-16-5-6-17(2)20(15-16)31(27,28)26-13-11-23(12-14-26)24-21(22(25-23)30-4)18-7-9-19(29-3)10-8-18/h5-10,15H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSQUMPGMYHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2,5-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₂S₂
- Molecular Weight : 373.49 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds in the triazaspiro family have been identified as inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular responses to low oxygen levels. Inhibition of PHD can lead to increased erythropoietin (EPO) production, making these compounds potential candidates for treating anemia and other hypoxia-related conditions .
- Binding Affinity : The presence of the sulfonyl and methoxy groups enhances the binding affinity of the compound to target receptors or enzymes. This structural feature is critical for modulating various biological pathways effectively .
Antitumor Activity
Recent studies have indicated that derivatives of triazaspiro compounds exhibit significant antitumor activity. For example:
- Case Study : A derivative similar to the compound was shown to inhibit tumor cell proliferation in vitro by inducing apoptosis in cancer cell lines .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties:
- Mechanism : The sulfonyl group may enhance membrane permeability of bacterial cells, leading to cell lysis and death. Preliminary tests have shown efficacy against Gram-positive bacteria, although further studies are needed to confirm these findings.
Data Table: Biological Activities Summary
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound lies in its potential as an inhibitor of prolyl hydroxylases (PHDs). These enzymes play a crucial role in regulating hypoxia-inducible factors (HIFs), which are vital for cellular responses to oxygen levels. Inhibiting PHDs can lead to increased erythropoietin (EPO) production, making this compound a candidate for treating anemia and related conditions.
- Case Study : Research has demonstrated that derivatives of triazaspiro compounds exhibit robust inhibition of PHDs in vitro and in vivo. A study reported that optimized spirohydantoins derived from similar structures showed significant efficacy in increasing EPO levels in preclinical models, indicating a promising therapeutic pathway for anemia treatment .
Anticancer Properties
The compound's ability to modulate cellular signaling pathways suggests potential anticancer applications. By influencing HIF pathways and other related mechanisms, it may help inhibit tumor growth and metastasis.
- Research Findings : Investigations into related triazaspiro compounds have shown their ability to induce apoptosis in cancer cells through the modulation of oxidative stress and activation of apoptotic pathways .
Neuroprotective Effects
Emerging studies indicate that compounds with similar structural motifs may exert neuroprotective effects by modulating neuroinflammation and oxidative stress pathways.
- Insights : A recent study highlighted the neuroprotective capabilities of spirocyclic compounds in models of neurodegenerative diseases, suggesting that modifications to the triazaspiro structure could enhance these effects .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
A close structural analog, 2-(4-chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene (BE33883, CAS 894927-13-0), provides a basis for comparison. The table below highlights critical distinctions:
| Property | Target Compound | BE33883 |
|---|---|---|
| Substituent at Position 2 | 4-Methoxyphenyl (electron-donating, enhances solubility) | 4-Chlorophenyl (electron-withdrawing, increases lipophilicity) |
| Benzenesulfonyl Group | 2,5-Dimethyl (steric hindrance, reduced polarity) | 3,4-Dimethoxy (polar, hydrogen-bonding capacity) |
| Sulfanyl Group | Methyl (lower molecular weight, shorter chain) | Ethyl (higher lipophilicity, potential for extended interactions) |
| Molecular Formula | C23H27N3O3S2 (estimated) | C23H26ClN3O4S2 |
| Molecular Weight | ~505.06 g/mol (estimated) | 508.05 g/mol |
Implications of Structural Variations
- Polarity and Binding : The 3,4-dimethoxybenzenesulfonyl group in BE33883 introduces polar interactions (e.g., hydrogen bonding) absent in the target’s 2,5-dimethylbenzenesulfonyl substituent, which prioritizes steric bulk over polarity.
- Pharmacokinetics : The ethylsulfanyl chain in BE33883 may prolong half-life due to increased lipophilicity, whereas the target’s methylsulfanyl group favors faster clearance.
Methodological Considerations for Similarity Analysis
Compound similarity assessments rely on molecular descriptors (e.g., fingerprints, pharmacophores) and algorithms (e.g., Tanimoto coefficient). For example:
- Tanimoto Similarity : The target compound and BE33883 may exhibit moderate similarity (~60–70%) due to shared spirocyclic cores but divergent substituents.
- Functional Group Prioritization : Methods emphasizing sulfonyl or aryl groups would classify these compounds as closer analogs than methods focused on side-chain diversity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 8-(2,5-dimethylbenzenesulfonyl)-substituted spiro compounds?
- Methodological Answer : Use a two-step approach: (i) Condensation of sulfonyl chlorides with aminospiro intermediates in dichloromethane under basic conditions (e.g., triethylamine), followed by (ii) purification via silica column chromatography with a 9:1 CH₂Cl₂/MeOH eluent. This method ensures minimal side reactions and high purity, as validated in analogous syntheses of sulfonamide-functionalized spiro compounds .
- Key Parameters :
| Step | Reagents | Reaction Time | Yield Range |
|---|---|---|---|
| 1 | R-SO₂Cl, Et₃N | 16 h (rt) | 65–75% |
| 2 | Column Chromatography | – | >90% purity |
Q. How can researchers validate the structural integrity of the spiro core in this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm the spiro[4.5]decane scaffold and sulfonyl/methoxyphenyl substituents. For example, the spiro carbon (C-8) exhibits a distinct singlet in ¹³C NMR (~110 ppm). LC-MS with high-resolution columns (e.g., Chromolith HPLC) ensures molecular weight confirmation .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer : Screen against enzyme targets (e.g., kinases or proteases) using fluorescence polarization assays. For spiro compounds with sulfonyl groups, prioritize assays mimicking hydrophobic binding pockets. Include positive controls (e.g., known inhibitors) and validate with dose-response curves .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. methylsulfanyl groups) impact target selectivity in spiro compounds?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Compare IC₅₀ values across related targets (e.g., anticonvulsant or anticancer assays). For example, replacing methylsulfanyl with bulkier groups (e.g., trifluoroethoxy) may enhance selectivity but reduce solubility .
- SAR Data Example :
| Substituent | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| -SO₂C₆H₃(CH₃)₂ | 12 ± 2 | 450 ± 50 | 8.5 |
| -SCH₃ | 85 ± 10 | 120 ± 15 | 22.0 |
Q. How should researchers resolve contradictions in activity data between in vitro and cell-based assays?
- Methodological Answer : Assess cell permeability via PAMPA (parallel artificial membrane permeability assay) or Caco-2 models. For low permeability, modify logP via prodrug strategies (e.g., esterification of methoxyphenyl groups). Cross-validate with intracellular target engagement assays (e.g., CETSA) .
Q. What computational methods are effective for predicting binding modes of this spiro compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) with homology models of target proteins. Prioritize force fields (e.g., AMBER) for sulfonyl-group interactions. Validate with MD simulations (100 ns) to assess stability of binding poses .
Data Analysis & Reproducibility
Q. How can batch-to-batch variability in synthesis be minimized for large-scale studies?
- Methodological Answer : Implement strict QC protocols: (i) Monitor reaction progress via TLC at 4 h intervals; (ii) standardize purification conditions (e.g., column dimensions, solvent ratios); (iii) use certified reagents (e.g., Kanto’s 2-methylsulfonylbenzoic acid) to reduce impurity-driven variability .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
